

A Comprehensive Technical Guide to 3-(Bromomethyl)benzyl alcohol

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Compound of Interest

Compound Name: (3-(Bromomethyl)phenyl)methanol

Cat. No.: B151358

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Bromomethyl)benzyl alcohol, a versatile reagent in organic synthesis and a key building block in the development of novel therapeutic agents. This document outlines its chemical synonyms, properties, synthesis, and applications, with a focus on experimental protocols and data presentation for the scientific community.

Nomenclature and Synonyms

The compound with the chemical structure of a benzene ring substituted with a bromomethyl group and a hydroxymethyl group at the meta (1,3) positions is most commonly known as 3-(Bromomethyl)benzyl alcohol. Understanding its various synonyms is crucial for comprehensive literature searches and chemical sourcing.

Synonym	CAS Number	Molecular Formula	Molecular Weight (g/mol)
3-(Bromomethyl)benzyl alcohol	82072-22-8	C8H9BrO	201.06
m-(Hydroxymethyl)benzyl bromide	Not specified	C8H9BrO	201.06
3-Hydroxymethyl-1-bromomethylbenzene	Not specified	C8H9BrO	201.06

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Bromomethyl)benzyl alcohol is presented below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value
Appearance	White to off-white solid
Melting Point	66-68 °C
Boiling Point	Decomposes upon heating
Solubility	Soluble in most organic solvents (e.g., Dichloromethane, Ethyl acetate, Methanol). Insoluble in water.
Storage Temperature	2-8°C

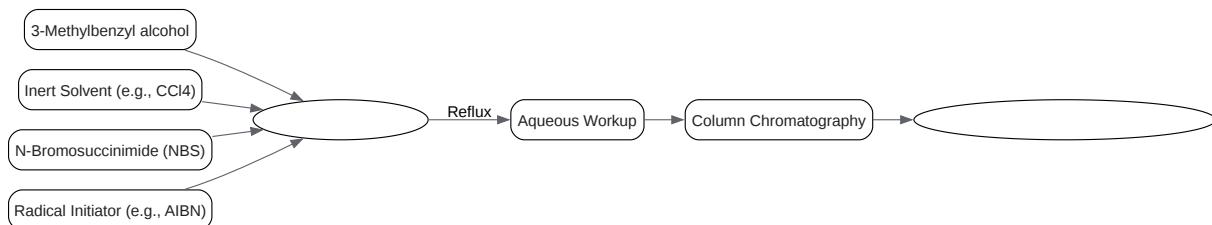
Experimental Protocols

The following sections detail key experimental procedures involving 3-(Bromomethyl)benzyl alcohol.

1. Synthesis of 3-(Bromomethyl)benzyl alcohol

A common laboratory-scale synthesis of 3-(Bromomethyl)benzyl alcohol involves the selective bromination of 3-methylbenzyl alcohol.

Workflow for the Synthesis of 3-(Bromomethyl)benzyl alcohol



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Caption: Synthetic workflow for 3-(Bromomethyl)benzyl alcohol.

Detailed Methodology:

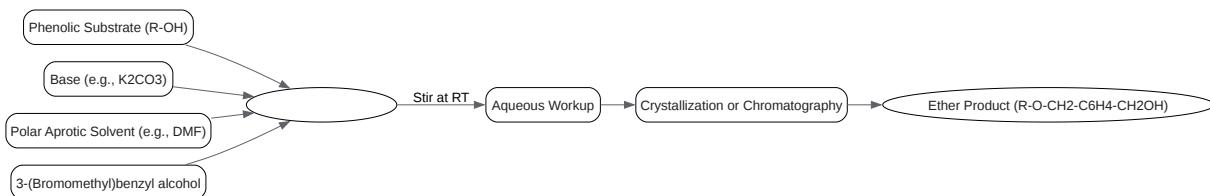
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzyl alcohol (1 equivalent) in a suitable inert solvent such as carbon tetrachloride (CCl4).
- **Addition of Reagents:** Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
- **Reaction Conditions:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 3-(Bromomethyl)benzyl alcohol.

2. Application in the Synthesis of a Biologically Active Molecule

3-(Bromomethyl)benzyl alcohol is a key intermediate in the synthesis of various pharmaceutical compounds. The following is a representative example of its use in the synthesis of a potential therapeutic agent via etherification.

Workflow for Etherification using 3-(Bromomethyl)benzyl alcohol



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Caption: General workflow for ether synthesis.

Detailed Methodology:

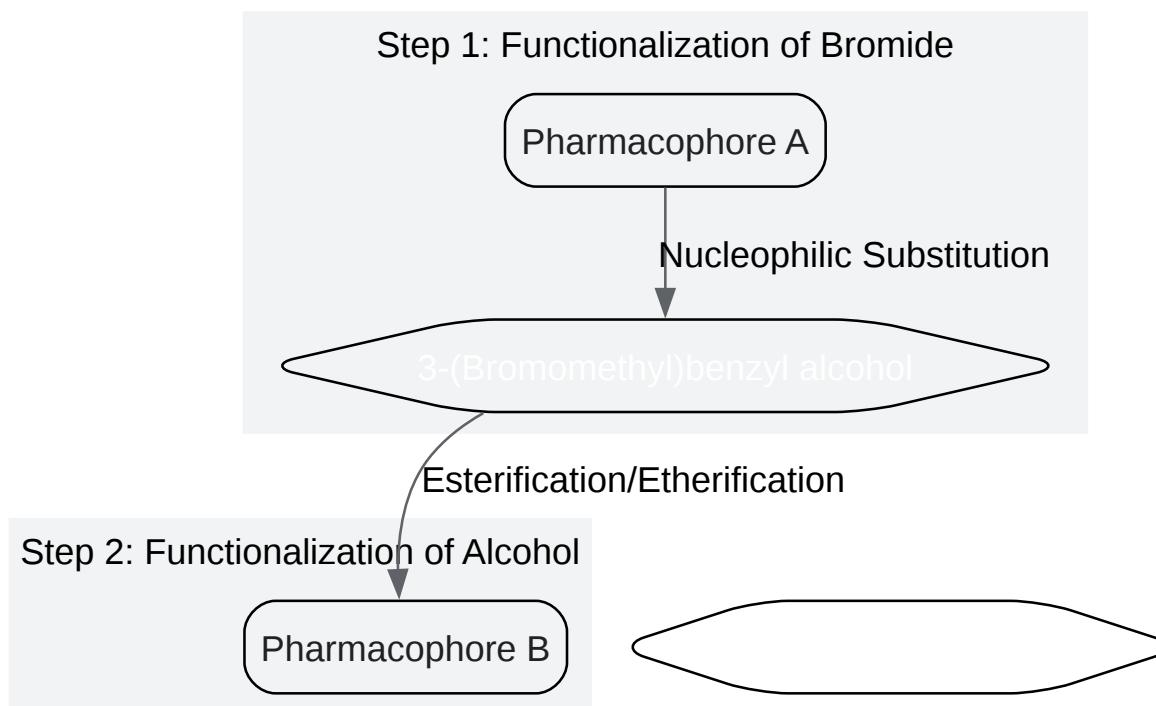
- Reaction Setup: To a solution of a phenolic substrate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2 equivalents).
- Addition of Reactant: Stir the mixture at room temperature for 30 minutes, then add a solution of 3-(Bromomethyl)benzyl alcohol (1.1 equivalents) in DMF dropwise.

- Reaction Conditions: Continue stirring the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
- Workup: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by either recrystallization or column chromatography to obtain the desired ether.

Logical Relationship in Drug Design

3-(Bromomethyl)benzyl alcohol serves as a bifunctional linker in drug development. Its two reactive sites, the benzylic bromide and the primary alcohol, can be selectively functionalized to connect different pharmacophores or to attach a molecule to a larger scaffold.

Diagram of Bifunctional Linker Application



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Caption: Role as a bifunctional linker.

This technical guide provides a foundational understanding of 3-(Bromomethyl)benzyl alcohol for researchers and professionals in the field of drug development. The provided data and protocols are intended to facilitate its effective use in the laboratory.

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